![molecular formula C9H13N3O2 B1456447 ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate CAS No. 950859-90-2](/img/structure/B1456447.png)
ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a versatile chemical compound used in diverse scientific research for its unique properties and potential applications. It is also known as 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate has a molecular weight of 169.1811 . It has a density of 1.29±0.1 g/cm3 (Predicted), a melting point of 96-100 °C, a boiling point of 121 °C (Press: 0.05 Torr), a flash point of 135.5°C, and a vapor pressure of 0.00112mmHg at 25°C .Scientific Research Applications
Organic and Medicinal Synthesis
5-Amino-pyrazoles, including ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The outcomes of these applications are the synthesis of outstanding compounds via a wide variety of approaches .
Pharmaceutical and Medicinal Chemistry
5-Amino-pyrazoles are similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are used in the synthesis of drugs and functional materials . The methods of application include utilizing wide ranges of new reactants and developing efficient synthetic transformations . The outcomes of these applications are the production of novel and applicable heterocyclic compounds .
Synthesis of Isoxazole Derivatives
Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . Isoxazoles are a class of organic compounds that have been found to have herbicidal properties .
Agrochemistry
Pyrazoles, including ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate, have applications in agrochemistry . They can be used in the synthesis of various agrochemicals, including pesticides and herbicides .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, binding to a central metal atom to form coordination compounds .
Organometallic Chemistry
In organometallic chemistry, pyrazoles can be used to synthesize organometallic compounds . These compounds, which contain a metal-carbon bond, have applications in various areas, including catalysis and materials science .
Synthesis of Pyrazolo Derivatives
Ethyl pyrazole-4-carboxylate is used for the synthesis of pyrazolo derivatives . These derivatives have been found to be potent inhibitors of CDK2, a protein kinase that plays a key role in cell cycle regulation . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Drug Discovery
5-Amino-pyrazoles, including ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate, are used in drug discovery . They are used as building blocks in the synthesis of organic molecules with versatile functionalities . These compounds are similar to biologically active compounds and have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Synthesis of Heterocyclic Compounds
5-Amino-pyrazoles are used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Synthesis of Nitrogen-Containing Aromatic Heterocycles
Nitrogen-containing aromatic heterocycles are common motifs in a wide range of synthesized drugs . 5-Amino-pyrazoles are used in the synthesis of these heterocycles, which are also found in polymers, dyes, and functional materials .
Safety And Hazards
Future Directions
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . This suggests that it could have potential applications in the synthesis of new compounds in the future.
properties
IUPAC Name |
ethyl 5-amino-1-cyclopropylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12(8(7)10)6-3-4-6/h5-6H,2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJFHZEMPRTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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